Density and Lipophilicity Shift of 8-Fluoro-1-benzosuberone Versus Unsubstituted 1-Benzosuberone
The introduction of a fluorine atom at the 8-position produces a measurable increase in density and lipophilicity compared to the unsubstituted parent compound 1-benzosuberone. This differentiation is relevant for purification method development and for understanding partitioning behavior in both synthetic and biological systems [1].
| Evidence Dimension | Density at 25 °C |
|---|---|
| Target Compound Data | 1.16 g/mL (8-fluoro-1-benzosuberone) |
| Comparator Or Baseline | 1.08–1.10 g/mL (1-benzosuberone) |
| Quantified Difference | Increase of approximately 0.06–0.08 g/mL (5.5–7.4% higher) |
| Conditions | Liquid density measurement at 25 °C, literature values from vendor specifications and ChemSrc database |
Why This Matters
Higher density can influence phase separation behavior in aqueous/organic workups and chromatographic retention times, making 8-fluoro-1-benzosuberone distinguishable from 1-benzosuberone during purification and requiring adjusted solvent systems.
- [1] BaseChem. 8-Fluoro-1-benzosuberone. XLogP: 2.7; Density: 1.16 g/mL. Accessed 2026. View Source
